Home > Products > Screening Compounds P122656 > 1-(3-Methylphenyl)-4-piperidinamine oxalate
1-(3-Methylphenyl)-4-piperidinamine oxalate - 1609399-81-6

1-(3-Methylphenyl)-4-piperidinamine oxalate

Catalog Number: EVT-3197077
CAS Number: 1609399-81-6
Molecular Formula: C14H20N2O4
Molecular Weight: 280.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(3-Methoxypropyl)-4-piperidinamine

  • Compound Description: This compound serves as a key intermediate in the synthesis of Prucalopride, a drug used to treat chronic constipation.

Centhaquin (1-(3-methylphenyl)-4-(2-β-quinolylethyl)piperazine)

  • Compound Description: Centhaquin is a research compound that has been studied for its crystallographic properties.

2-Methyl-c-5-[4-[5-methyl-2-(4-methylphenyl)-4-oxazolyl]butyl]-1,3-dioxane-r-2-carboxylic acid (NS-220)

  • Compound Description: NS-220 is a potent and selective peroxisome proliferator-activated receptor α (PPARα) agonist. It demonstrates significant potential in treating hyperlipidemia and metabolic disorders in Type 2 diabetes by effectively reducing plasma triglyceride and glucose levels.
Overview

1-(3-Methylphenyl)-4-piperidinamine oxalate is a chemical compound that belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities. This compound is characterized by its unique molecular structure and potential therapeutic applications. The oxalate salt form enhances its solubility and stability, making it suitable for various scientific studies and applications.

Source and Classification

The compound is synthesized from 1-(3-Methylphenyl)-4-piperidinamine, which serves as the base structure. The oxalate salt is formed through a reaction with oxalic acid. This compound can be classified under organic compounds, specifically as a heterocyclic amine due to the presence of the piperidine ring.

Synthesis Analysis

Methods

The synthesis of 1-(3-Methylphenyl)-4-piperidinamine oxalate typically involves the following steps:

  1. Starting Materials: The synthesis begins with 1-(3-Methylphenyl)-4-piperidinamine and oxalic acid.
  2. Reaction Conditions: The reaction is usually conducted in an aqueous solution or organic solvent under controlled temperature and stirring.
  3. Formation of Salt: Upon the addition of oxalic acid to the amine, the resulting product forms an oxalate salt through protonation of the amine group.
  4. Purification: The crude product is purified by recrystallization or lyophilization to obtain pure 1-(3-Methylphenyl)-4-piperidinamine oxalate.

Technical Details

  • Reaction Equation:
    1 3 Methylphenyl 4 piperidinamine+Oxalic Acid1 3 Methylphenyl 4 piperidinamine Oxalate\text{1 3 Methylphenyl 4 piperidinamine}+\text{Oxalic Acid}\rightarrow \text{1 3 Methylphenyl 4 piperidinamine Oxalate}
  • Yield: The yield can vary depending on the specific conditions used during synthesis, including temperature, solvent choice, and reaction time.
Molecular Structure Analysis

Structure

The molecular formula of 1-(3-Methylphenyl)-4-piperidinamine oxalate is C14H18N2O4C_{14}H_{18}N_2O_4. The structure consists of a piperidine ring substituted with a methyl group on one phenyl ring and an oxalate moiety.

Data

  • Molecular Weight: Approximately 286.37 g/mol
  • IUPAC Name: 1-(3-Methylphenyl)-4-piperidinamine; oxalic acid
  • Canonical SMILES: CC1=CC(=C(C=C1)C)N2CCCCC2
Chemical Reactions Analysis

1-(3-Methylphenyl)-4-piperidinamine oxalate can undergo various chemical reactions:

Reactions

  • Oxidation: This compound can be oxidized using agents like potassium permanganate to yield N-oxides.
  • Reduction: Reduction can be performed using lithium aluminum hydride to produce corresponding amines.
  • Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to various derivatives.

Technical Details

These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.

Mechanism of Action

The mechanism of action for 1-(3-Methylphenyl)-4-piperidinamine oxalate involves its interaction with neurotransmitter systems in the brain. It likely modulates receptor activity, influencing neurotransmitter release and signaling pathways.

Process

  • Receptor Interaction: The compound may bind to specific receptors such as dopamine or serotonin receptors, affecting their activity.
  • Physiological Effects: This modulation can lead to changes in mood, cognition, and other physiological responses relevant to its therapeutic potential.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: The melting point can vary based on purity but generally falls within a specific range indicative of crystalline materials.

Chemical Properties

  • Solubility: Soluble in water and organic solvents due to the presence of the oxalate salt.
  • Stability: Stable under normal laboratory conditions but should be stored away from light and moisture to prevent degradation.

Relevant Data or Analyses

Thermal analysis techniques such as thermogravimetric analysis can provide insights into stability under heat and moisture conditions.

Applications

1-(3-Methylphenyl)-4-piperidinamine oxalate has several scientific uses:

  • Pharmaceutical Research: Investigated for potential therapeutic applications in treating neurological disorders due to its interaction with neurotransmitter systems.
  • Organic Synthesis: Serves as an intermediate in synthesizing other organic compounds.
  • Biological Studies: Used in studies examining receptor interactions and pharmacological effects on living organisms.

This compound exemplifies the versatility of piperidine derivatives in medicinal chemistry and their potential impact on drug development.

Introduction to Piperidine-Based Pharmacophores

Piperidine derivatives represent a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutics targeting the central nervous system, oncology, and inflammation. The saturated six-membered nitrogen-containing heterocycle provides a stable, yet conformationally flexible scaffold amenable to extensive modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among these derivatives, 1-aryl-4-aminopiperidine compounds constitute a particularly significant subclass, demonstrating diverse biological activities ranging from receptor antagonism to enzyme inhibition. Their importance stems from the ability of the 4-aminopiperidine moiety to act as a versatile pharmacophore, often serving as a key recognition element for biological targets due to its capacity for hydrogen bonding and cationic character at physiological pH. The aryl group at the 1-position further enhances target interaction possibilities through hydrophobic, π-π stacking, or van der Waals interactions, creating a multifaceted template for drug design. This structural motif continues to inspire the development of novel bioactive molecules targeting an expanding array of disease pathways [1].

Structural Significance of 1-Aryl-4-aminopiperidine Scaffolds

The 1-aryl-4-aminopiperidine scaffold embodies a privileged structure in drug discovery, offering a unique three-dimensional spatial arrangement of pharmacophoric elements. The piperidine ring typically adopts a chair conformation, positioning the aryl substituent at the 1-position equatorially or axially, and the amine group at the 4-position in a spatially distinct location. This conformational flexibility allows the scaffold to adapt to binding pockets of varying geometries. Crucially, the basic tertiary amine at position 4 (protonated to a quaternary ammonium ion under physiological conditions) facilitates strong electrostatic interactions with anionic residues in target proteins, such as aspartate or glutamate in receptor binding sites. Simultaneously, the aryl group (e.g., phenyl, substituted phenyl) attached to the piperidine nitrogen provides a hydrophobic surface area critical for van der Waals contacts and π-system interactions (π-π stacking, cation-π interactions). The nature and position of substituents on this aryl ring profoundly influence the molecule's overall electronic properties, lipophilicity, steric bulk, and consequently, its binding affinity, selectivity, and metabolic stability [1] [2].

The specific derivative 1-(3-Methylphenyl)-4-piperidinamine exemplifies this structural versatility. The meta-methyl group on the phenyl ring represents a calculated modification compared to unsubstituted phenyl or other substituted analogs (e.g., ortho-, para-methyl, methoxy, halogens). This substitution pattern offers distinct advantages:

  • Modulated Electronics & Sterics: The methyl group is mildly electron-donating (+I effect), subtly altering the electron density of the aromatic ring compared to unsubstituted phenyl or electron-withdrawing substituents. This can influence π-π stacking interactions or the basicity of distal functional groups. Sterically, the meta-position avoids the significant steric hindrance associated with ortho-substitution while providing more bulk than para-substitution in specific vector orientations relative to the piperidine core.
  • Enhanced Lipophilicity: Compared to a hydrogen atom, the methyl group increases the overall lipophilicity (log P) of the molecule. This can improve passive membrane permeability, a critical factor for central nervous system penetration or absorption across biological barriers. However, excessive lipophilicity can also increase plasma protein binding and metabolic clearance.
  • Metabolic Considerations: Methyl groups can be sites of oxidative metabolism (hydroxylation to benzyl alcohol, further oxidized to carboxylic acid), potentially leading to active or inactive metabolites. The meta-position may offer different metabolic susceptibility compared to ortho or para positions due to steric or electronic effects on metabolizing enzymes like cytochrome P450s.

Table 1: Comparative Structural and Calculated Properties of Select 1-Aryl-4-aminopiperidines

Aryl SubstituentPositionKey Electronic EffectRelative Lipophilicity (Δlog P vs H)Primary Conformational InfluenceCommon Biological Roles
-H (Phenyl)-Neutral/Baseline0.00MinimalVersatile scaffold
-CH₃ (Methyl)meta (3-)Weak +I (Donating)+0.50 - +0.70Moderate steric bulk projectionReceptor modulation
-OCH₃ (Methoxy)para (4-)Strong +M/+I (Donating)+0.02 - +0.30Significant (H-bond acceptor)Serotonergic agents
-F (Fluoro)para (4-)Weak -I (Withdrawing)+0.14Minimal (small size)Metabolic stability boost
-Cl (Chloro)ortho (2-)Weak -I (Withdrawing)+0.71Significant steric hindranceKinase inhibition
-CF₃ (Trifluoromethyl)meta (3-)Strong -I (Withdrawing)+0.88Significant steric bulkEnhanced potency/selectivity

The significance of this scaffold extends beyond simple binding; it provides a robust platform for structure-activity relationship (SAR) exploration. Systematic variation of the aryl group substituents (type, position, number) and modification of the 4-amino group (primary, secondary, tertiary amine; incorporation into rings like piperazine) allows medicinal chemists to optimize potency, selectivity, and physicochemical properties against a specific biological target. Its prevalence in compounds targeting G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters underscores its fundamental importance [1] [2].

Role of Oxalate Salts in Bioavailability Modulation

The conversion of active pharmaceutical ingredients (APIs), particularly organic bases like 1-(3-Methylphenyl)-4-piperidinamine, into their salt forms is a fundamental strategy in pharmaceutical development to overcome limitations associated with the free base. Salts can significantly alter critical physicochemical properties impacting absorption, distribution, and ultimately, bioavailability. Oxalic acid, forming the oxalate salt, is one of the commonly employed counterions for basic nitrogen-containing compounds.

The formation of the 1-(3-Methylphenyl)-4-piperidinamine oxalate salt offers several potential advantages related to bioavailability modulation:

  • Enhanced Aqueous Solubility: Free bases often exhibit poor solubility in the aqueous environment of the gastrointestinal tract, limiting dissolution – the critical first step for absorption. Salt formation, including oxalate, typically increases the compound's ionic character and crystal lattice energy in a way that favors dissolution. The proton transfer from oxalic acid (pKa₁ ≈ 1.3, pKa₂ ≈ 4.3) to the basic piperidine nitrogen (pKa typically ~10-11) creates charged species (cationic API, anionic oxalate) that are more readily solvated by water molecules than the neutral free base. This increased solubility directly enhances the dissolution rate and extent, potentially improving oral absorption [1].
  • Improved Dissolution Rate: Beyond equilibrium solubility, the dissolution rate is crucial for absorption, especially for drugs with low permeability. The altered crystal properties (e.g., lower melting point, different crystal packing) induced by salt formation with oxalic acid can lead to a higher free energy solid state, which often correlates with faster dissolution kinetics. This ensures that dissolved drug concentrations are maintained at a level sufficient for absorption across the intestinal membrane.
  • Stability Considerations: Salt forms can sometimes improve the chemical or solid-state stability of the API compared to the free base or other salt forms. Oxalate salts may offer advantages in certain contexts by reducing hygroscopicity or providing a more stable crystalline form less prone to degradation (e.g., oxidation).
  • Processing Advantages: The physical properties of salts (e.g., crystallinity, flowability, compressibility) are often superior to those of the free base. This facilitates pharmaceutical processing during manufacturing, such as milling, blending, and tableting, ensuring consistent dosage form quality.

While oxalate offers benefits, the choice of counterion (e.g., hydrochloride, sulfate, maleate, citrate, phosphate) is a critical decision. Factors influencing selection include:

  • Acid pKa: The pKa difference between the acid and the conjugate acid of the base (ΔpKa > 3 generally ensures stable salt formation).
  • Solubility Profile: The salt must possess adequate solubility in relevant biological fluids but not be so hygroscopic as to cause handling problems.
  • Toxicological Profile: The counterion must be physiologically acceptable. Oxalate is endogenous but high levels can be problematic in specific populations (e.g., renal impairment, predisposition to nephrolithiasis), though the amounts used in salt formation for typical doses are generally considered safe.
  • Physical/Chemical Stability: The salt form must be stable during manufacturing, storage, and within the dosage form.
  • Crystallinity and Polymorphism: The propensity to form stable, non-hygroscopic crystals is desirable.

Table 2: Comparison of Salt Forming Agents for Basic Piperidine Derivatives

Counterion (Acid)*Approx. Solubility Increase FactorKey AdvantagesPotential DisadvantagesCommon Use Cases
Oxalate10-50xGood solubility, stable crystals, acceptable tasteRenal safety consideration at very high dosesBalanced solubility/stability
Hydrochloride50-1000xVery high solubility, simple chemistryHygroscopic, potential for gastric irritationHighly insoluble bases
Sulfate20-200xHigh solubility, stableCan be hygroscopic, stoichiometry variability (mono/di)Widely used
Maleate10-100xGood solubility, stable non-hygroscopic crystalsPotential for complex formationCommon alternative to hydrochloride
Citrate5-50xGood solubility, good safety profileBulky counterion, lower drug loadingEffervescent formulations
Phosphate5-50xGood solubility, good safety profilePotential for calcium binding in gutWidely used
Tosylate (TsOH)10-100xVery stable, non-hygroscopic crystalsLarger counterion, lower drug loadingStable salt for insoluble bases

Note: *Factor is highly dependent on the specific free base properties and crystalline form of the salt; values are indicative ranges. Data synthesized from general pharmaceutical literature principles and salt formation objectives as discussed in [1].

The use of oxalate specifically for 1-(3-Methylphenyl)-4-piperidinamine aims to strike a balance between achieving sufficient solubility and dissolution rate enhancement while maintaining good solid-state properties and manufacturability [1].

Research Gaps in 1-(3-Methylphenyl)-4-piperidinamine Derivatives

Despite the established importance of the 1-aryl-4-aminopiperidine scaffold and the known benefits of salt formation, 1-(3-Methylphenyl)-4-piperidinamine oxalate itself remains relatively underexplored in the public scientific literature and patent landscape compared to analogs with different aryl substitutions or different salts. Several key research gaps exist:

  • Deficient Mechanistic & Target Profiling: While structurally related compounds show activity against diverse targets (GPCRs like dopamine, serotonin, or sigma receptors; kinases; ion channels), the specific biological target(s) and mechanism(s) of action for 1-(3-Methylphenyl)-4-piperidinamine are poorly characterized in publicly available research. Comprehensive profiling against panels of relevant receptors, enzymes, and transporters is lacking, making it difficult to assess its therapeutic potential or potential off-target effects. The impact of the meta-methyl group versus common substituents like para-halo or para-methoxy on target engagement specificity is unknown.
  • Limited Publicly Available Structure-Activity Relationship (SAR) Data: While extensive SAR exists for 1-aryl-4-aminopiperidines in specific therapeutic contexts (e.g., sigma-1 ligands, kinase inhibitors), focused SAR studies exploring the meta-tolyl substitution pattern are scarce. Key questions remain unanswered: How does the meta-methyl group influence potency and selectivity compared to ortho-methyl or para-methyl analogs for a given target? How does it compare to meta-methoxy or meta-halo substitutions in terms of lipophilicity, metabolic stability, and binding kinetics? Detailed comparative biological data against close structural analogs is not readily accessible [1] [2].
  • Insufficient Physicochemical & ADME Characterization: Beyond the basic fact of its oxalate salt formation, detailed public data on the physicochemical properties of 1-(3-Methylphenyl)-4-piperidinamine oxalate is limited. Parameters such as its exact pKa, log P/D, solubility profile across physiological pH ranges, permeability (e.g., PAMPA, Caco-2), and intrinsic metabolic stability (e.g., microsomal half-life) are not well documented. Similarly, comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) studies in relevant in vitro or in vivo models are absent from the readily available literature. The specific influence of the oxalate salt on its pharmacokinetic profile compared to other salts (e.g., hydrochloride, free base) remains uncharacterized.
  • Gaps in Preclinical Efficacy Models: The lack of clearly defined biological targets translates into a significant absence of data from disease-relevant preclinical models. There is no published evidence demonstrating efficacy in models of pain, CNS disorders, inflammation, or oncology specifically attributed to 1-(3-Methylphenyl)-4-piperidinamine oxalate. Filling this gap requires first identifying a plausible mechanism and then testing the hypothesis in appropriate in vivo models.
  • Synthetic Methodology Focus: While the synthesis of 1-aryl-4-aminopiperidines is generally well-established, publications often focus on more complex analogs or specific substitution patterns relevant to a particular lead series. Detailed, optimized synthetic protocols specifically for 1-(3-Methylphenyl)-4-piperidinamine and its conversion to the oxalate salt, including yields, purification methods, and characterization data (beyond basic NMR/LCMS), are not commonly featured in recent primary literature or patents, suggesting an opportunity for methodological refinement [1] [2].

These gaps highlight a significant opportunity for future research. Targeted studies elucidating the pharmacology, optimizing the properties through further structural refinement or salt/cocrystal screening, and evaluating efficacy in relevant disease models are essential steps to unlock the potential of this specific piperidine derivative. The meta-methyl substituted scaffold represents a distinct chemotype within the broader 1-aryl-4-aminopiperidine family warranting dedicated investigation.

Properties

CAS Number

1609399-81-6

Product Name

1-(3-Methylphenyl)-4-piperidinamine oxalate

IUPAC Name

1-(3-methylphenyl)piperidin-4-amine;oxalic acid

Molecular Formula

C14H20N2O4

Molecular Weight

280.32

InChI

InChI=1S/C12H18N2.C2H2O4/c1-10-3-2-4-12(9-10)14-7-5-11(13)6-8-14;3-1(4)2(5)6/h2-4,9,11H,5-8,13H2,1H3;(H,3,4)(H,5,6)

InChI Key

HJVAHPDMJCJNKI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2CCC(CC2)N.C(=O)(C(=O)O)O

Canonical SMILES

CC1=CC(=CC=C1)N2CCC(CC2)N.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.